4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-ethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-16-3-5-18(6-4-16)20(23)21-15-17-7-11-22(12-8-17)19-9-13-24-14-10-19/h3-6,17,19H,2,7-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSOKRLLBBVNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, which the compound can bind to and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Modifications
- 4-Methyl-N-{[1-(4-Methylbenzoyl)Piperidin-4-yl]Methyl}Benzamide (C22H27N2O2) :
This analog replaces the oxan-4-yl group with a 4-methylbenzoyl substituent. The piperidine ring adopts a half-chair conformation, with dihedral angles between benzene rings at 89.1°, influencing packing via N–H⋯O and C–H⋯O hydrogen bonds . - 4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate: Chlorine substituents enhance hydrophobicity and stabilize a chair conformation. Crystal packing involves O–H⋯O and N–H⋯O interactions, forming sheets parallel to (101) .
- 3-Cyano-N-{[1-(Oxan-4-yl)Piperidin-4-yl]Methyl}Benzamide (BK67312): A cyano group at the benzamide meta-position increases polarity (MW: 327.42 vs.
Piperidine Substituent Variations
- Oxan-4-yl vs. Acyl Groups :
The oxan-4-yl group introduces an oxygen atom, enhancing solubility compared to hydrophobic acyl groups (e.g., 4-methylbenzoyl). This may improve blood-brain barrier penetration for CNS targets . - Sulfonyl and Fluorinated Derivatives :
Compounds like [18F]CFPyPB () incorporate sulfonyl and fluoropyridinyl groups, which increase metabolic stability and enable PET imaging applications.
Physicochemical Properties
Biological Activity
The compound 4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).
Synthesis of the Compound
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the oxan and ethyl groups. The general synthetic pathway can be summarized as follows:
- Formation of the Piperidine Ring : The initial step often involves cyclization reactions to form the piperidine structure.
- Introduction of the Oxan Group : This can be achieved through etherification or similar reactions involving oxan derivatives.
- Benzamide Formation : The final product is formed by coupling the piperidine derivative with a benzamide moiety.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Piperidine precursors |
| 2 | Etherification | Oxan derivatives |
| 3 | Coupling | Benzoyl chloride |
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral agent and its interactions with specific biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against viruses such as Ebola. For instance, derivatives containing piperidine rings have shown efficacy in inhibiting viral entry by interacting with cellular proteins involved in viral pathogenesis .
Case Studies
- Ebola Virus Inhibition : A study on piperidine derivatives demonstrated significant inhibition of Ebola virus entry, with some compounds achieving submicromolar activity levels. The mechanism was attributed to interference with viral glycoprotein interactions at the level of NPC1 (Niemann-Pick C1) receptors .
- Cancer Cell Lines : Other derivatives have been tested for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through various pathways, including hypoxia-inducible factor (HIF) pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide and piperidine structures significantly influence biological activity. For example:
- Substituent Variations : Different substituents on the benzamide moiety can enhance or reduce affinity for target proteins.
- Chain Length and Branching : The length and branching of alkyl chains (like ethyl in this case) can affect lipophilicity and membrane permeability, which are crucial for bioavailability.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Benzamide Substituents | Increased affinity for targets |
| Alkyl Chain Length | Enhanced lipophilicity |
| Ring Modifications | Altered receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
